molecular formula C9H7BrFN B8467479 6-bromo-7-fluoro-1-methyl-1H-indole

6-bromo-7-fluoro-1-methyl-1H-indole

Cat. No.: B8467479
M. Wt: 228.06 g/mol
InChI Key: DHVAWYUVJATJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-fluoro-1-methyl-1H-indole (C₉H₇BrFN, molecular weight: 244.06 g/mol) is a halogenated indole derivative characterized by a bromine atom at position 6, fluorine at position 7, and a methyl group at position 1. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

6-bromo-7-fluoro-1-methylindole

InChI

InChI=1S/C9H7BrFN/c1-12-5-4-6-2-3-7(10)8(11)9(6)12/h2-5H,1H3

InChI Key

DHVAWYUVJATJPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=C(C=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 6-bromo-7-fluoro-1-methyl-1H-indole with structurally related indole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound Br (6), F (7), Me (1) C₉H₇BrFN 244.06 Intermediate for drug synthesis
7-Bromo-6-fluoro-1H-indole Br (7), F (6) C₈H₅BrFN 230.03 Lower lipophilicity due to lack of Me group
6-Chloro-7-fluoro-1H-indole Cl (6), F (7) C₈H₅ClFN 169.58 Reduced steric bulk vs. Br; higher reactivity
5-Bromo-6-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (74b) Br (5), F (6), carboxamide (2) C₁₇H₁₃BrFN₂O 346.11 Carboxamide group enhances binding to biological targets
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (63b) Br (5), F (7), carboxamide (2) C₁₇H₁₃BrFN₂O 346.11 Positional isomer of 74b; altered electronic effects

Electronic and Steric Effects

  • Halogen Substituents : Bromine (Br) at position 6 in the target compound provides stronger electron-withdrawing effects and greater steric bulk compared to chlorine (Cl) in 6-chloro-7-fluoro-1H-indole . This influences reactivity in cross-coupling reactions and interactions with biological targets.

Analytical Data Comparison

  • LC/MS Retention Times: The target compound’s analogs, such as 5-bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (63c), exhibit LC/MS retention times of 3.17 min (m/z 386 [M+H]⁺) , whereas 6-chloro-7-fluoro-1H-indole has a predicted boiling point of 299.8°C .
  • NMR Signatures : Methyl groups in the target compound would show characteristic ¹H NMR signals near δ 3.2–3.7 ppm, similar to methyl-substituted indoles in .

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